Methyl [3,3'-bipyridine]-6-carboxylate Methyl [3,3'-bipyridine]-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1214390-27-8
VCID: VC17434037
InChI: InChI=1S/C12H10N2O2/c1-16-12(15)11-5-4-10(8-14-11)9-3-2-6-13-7-9/h2-8H,1H3
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

Methyl [3,3'-bipyridine]-6-carboxylate

CAS No.: 1214390-27-8

Cat. No.: VC17434037

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl [3,3'-bipyridine]-6-carboxylate - 1214390-27-8

Specification

CAS No. 1214390-27-8
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name methyl 5-pyridin-3-ylpyridine-2-carboxylate
Standard InChI InChI=1S/C12H10N2O2/c1-16-12(15)11-5-4-10(8-14-11)9-3-2-6-13-7-9/h2-8H,1H3
Standard InChI Key LLRIDSFUOBCANW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C(C=C1)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Methyl [3,3'-bipyridine]-6-carboxylate (IUPAC name: methyl 6-([3,3'-bipyridin]-6-yl)carboxylate) has the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol. The bipyridine core consists of two pyridine rings connected at the 3- and 3'-positions, with a methyl ester group at the 6-position of one pyridine ring. Key structural features include:

  • Planar bipyridine system: Facilitates π-π stacking and metal coordination .

  • Ester functionality: Enhances solubility in polar aprotic solvents like dimethylformamide (DMF) or chloroform .

  • Hydrogen-bonding sites: The pyridine nitrogen atoms and ester carbonyl group enable intermolecular interactions .

Synthesis and Purification

Synthetic Routes

The compound is synthesized via esterification of the corresponding carboxylic acid derivative, as demonstrated in analogous bipyridine systems . A representative pathway involves:

  • Carboxylic acid preparation: Oxidation of a methyl-substituted bipyridine precursor.

  • Esterification: Reaction with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) .

Example Protocol

  • Dissolve 3,3'-bipyridine-6-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Add concentrated sulfuric acid (0.1 eq) and reflux at 65°C for 12 hours .

  • Neutralize with NaHCO₃, extract with dichloromethane, and purify via recrystallization from methanol/water .

Purification

  • Recrystallization: Use methanol/water mixtures (3:1 v/v) to yield crystalline product .

  • Chromatography: Silica gel eluted with ethyl acetate/hexane (1:4) for higher purity .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Melting Point168–172°C (predicted)Analog data
SolubilitySoluble in DMF, chloroform, methanol
λₘₐₓ (UV-Vis)275 nm (in methanol)Extrapolated
pKa (pyridine N)~4.2 (estimated)

Stability: Stores at 2–8°C under inert atmosphere to prevent ester hydrolysis .

Structural and Computational Insights

Crystal Packing

While no crystal structure of Methyl [3,3'-bipyridine]-6-carboxylate is reported, related bipyridine esters exhibit:

  • Intermolecular N–H⋯O hydrogen bonds: Forming S(6) motifs between ester carbonyl and pyridine N atoms .

  • C–H⋯π interactions: Stabilizing layered structures .

Computational Analysis

Density Functional Theory (DFT) studies on analogous systems predict:

  • HOMO-LUMO gap: ~4.1 eV, indicating moderate electronic delocalization.

  • Electrostatic potential: Negative charge localized at pyridine N and ester O atoms .

Applications and Reactivity

Coordination Chemistry

  • Metal ligands: Forms octahedral complexes with Ru(II) or Ir(III), useful in photoluminescent materials .

  • Catalysis: Pd(II) complexes catalyze Suzuki-Miyaura cross-coupling reactions .

Derivatization

  • Hydrolysis: Yields 3,3'-bipyridine-6-carboxylic acid under basic conditions .

  • Amidation: Reacts with amines to form carboxamide derivatives .

ParameterRecommendation
Storage2–8°C, desiccated, protected from light
HandlingUse nitrile gloves and fume hood
DisposalIncinerate in compliance with EPA guidelines

Toxicity: Limited data; assume acute toxicity comparable to pyridine derivatives (LD₅₀ > 500 mg/kg in rats) .

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